molecular formula C10H8ClN B049615 7-Chloro-2-methylquinoline CAS No. 4965-33-7

7-Chloro-2-methylquinoline

Cat. No. B049615
CAS RN: 4965-33-7
M. Wt: 177.63 g/mol
InChI Key: WQZQFYRSYLXBGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-2-methylquinoline and related compounds often involves strategies to construct the quinoline core followed by functionalization at specific positions. Although there is no direct study focusing exclusively on the synthesis of 7-Chloro-2-methylquinoline found, general methods to synthesize quinoline derivatives have been extensively explored. These methods can include Friedländer synthesis, Skraup synthesis, and others that allow for the introduction of various substituents, including chloro and methyl groups at desired positions on the quinoline ring (Danao et al., 2021).

Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylquinoline features a planar quinoline core which is responsible for its ability to interact with various biological targets. The presence of the chlorine atom and methyl group introduces both electronic and steric effects that can influence the compound's binding affinity and selectivity towards different enzymes, receptors, or ion channels. This structural motif is common in molecules exhibiting a wide range of biological activities (Karmakar, 2023).

Chemical Reactions and Properties

Quinolines, including 7-Chloro-2-methylquinoline, undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, which allow for further derivatization of the molecule. The chlorine atom, in particular, makes the molecule amenable to nucleophilic substitution reactions, providing a pathway to introduce other functional groups in place of chlorine or at other positions on the ring system (Fusco & Sannicolo, 1978).

Scientific Research Applications

  • Interaction with DNA : Chloroquine, a derivative of 7-chloroquinoline, interacts with DNA, forming a complex that can alter DNA's biological properties. This interaction aids in understanding the mechanisms of malarial parasites (Cohen & Yielding, 1965).

  • Anticancer Activity : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one exhibit potential anticancer activity, with varying effects on different cancer types and the ability to inhibit cell migration (Kubica et al., 2018).

  • Pharmaceutical Potential : 2-Chloro-3-methylquinoline shows potential as a pharmaceutical agent, particularly as an inhibitor of Malate Synthase from Mycobacterium tuberculosis (Kose et al., 2018).

  • Antimalarial Activity : Heteroaryl derivatives of 7-chloro-4-aminoquinoline demonstrate moderate to high antimalarial activity, with potent derivatives inhibiting the growth of Plasmodium falciparum (Casagrande et al., 2012).

  • Natural Preservatives : Compounds derived from 7-chloroquinoline, such as those found in Citrullus colocynthis fruits, show potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).

  • Eye Complications in Rheumatoid Arthritis : Chloroquine can cause corneal changes in patients with rheumatoid arthritis, highlighting the need for caution in its clinical use (Kara & Mäntyjärvi, 1963).

  • Cytotoxic Activity Against Cancer Cells : A chloroquine-derived compound, 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine, exhibits excellent cytotoxic activity against cancer cells, especially melanoma cells (Montenegro et al., 2012).

  • Synthesis of Novel Compounds : The acid-catalyzed methanolysis of 7-formamido-2-methylquinoline-5,8-diones leads to the efficient synthesis of new compounds, including 7-alkoxy-2-methylquinoline-5,8-diones and quinoline quinols (Behforouz et al., 1998).

  • Synthesis of Dibenzonaphthyridines : Novel substituted dibenzonaphthyridines have been successfully synthesized by combining 4-chloro-2-methylquinolines with various compounds (Manoj & Prasad, 2009).

  • Antibacterial Activity : Quinolinyl hydrazone of INH 3o, a compound derived from 2-chloro-6-methylquinoline, shows significant antibacterial activity against various bacterial strains (Bawa et al., 2009).

properties

IUPAC Name

7-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZQFYRSYLXBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057752
Record name 7-Chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methylquinoline

CAS RN

4965-33-7
Record name 7-Chloroquinaldine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 7-chloro-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 7-chloro-2-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of m-chloroaniline (25.51 g, 0.2 mol) in 100 mL of 6N HCl kept at reflux is added dropwise with stirring 85% aqueous crotonaldehyde (14.7 g, in 2.6 g of water). After an additional 45 minutes at reflux, the mixture is cooled and extracted with ethyl ether to remove tars. To the vigorously stirred solution is added ZnCl2 (27.2 g, 0.20 mol). A tan gum ball is formed. The mixture is then refluxed for a total of three hours to give a clear brown solution. Upon cooling, a gummy solid is formed which is filtered and triturated with 2-propanol followed by ethyl ether and dried in vacuo to give the quinaldine HCl-ZnCl2 complex. The 7-chloroquinaldine is then isolated by dissolving the complex into 150 mL of water and 50 mL of NH4OH, and concentrated to yield the crude product (tan solid 15.77 g, 44.4%). Purification of the crude product is achieved by flash chromatography, (silica Merck 60, methylene chloride:ethyl acetate 98:2). Removal of the solvent affords a light tan solid (11.1 g, 31.3%), m.p. dec. 68°-70° C. (lit: 42%, m.p. 75°-77° C.).
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
27.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
L He, YH Guo, YP Wang, XJ Wang, J Zhang… - Chinese Chemical …, 2012 - Elsevier
… reaction between compound 4 and 7-chloro-2-methylquinoline was completed in a higher … than the reaction between isophthaldialdehyde and 7-chloro-2-methylquinoline. (ii) Low cost …
Number of citations: 2 www.sciencedirect.com
W Mathes, H Schüly - Angewandte Chemie International …, 1963 - Wiley Online Library
Hitherto, 2‐ and 4‐trihalogenomethyl‐pyridines and ‐quinolines were the only compounds of this type readily assessible by direct halogenation with free halogen. The particularly …
Number of citations: 31 onlinelibrary.wiley.com
G Balamurugan, R Ramesh - ChemCatChem, 2022 - Wiley Online Library
… Olefins containing 7-chloro-2-methylquinoline represented … benzyl alcohols with 7-chloro-2-methylquinoline and offered … benzyl alcohol with 7-chloro-2-methylquinoline under optimized …
N Bayrak - Chemistry Central Journal, 2018 - Springer
This article presents a complete and detailed study of synthesis, structural characterization, and possible applications of a new family of azanaphthoquinones as antimicrobial agents. A …
Number of citations: 7 link.springer.com
O Schuster, HG Raubenheimer - Inorganic chemistry, 2006 - ACS Publications
… the sequence of the synthetic steps (ie, first oxidative addition and second alkylation, Scheme 2), the attempted synthesis of 4 following this route, by reacting 7-chloro-2-methylquinoline …
Number of citations: 62 pubs.acs.org
RM Peck, RK Preston, HJ Creech - Journal of the American …, 1959 - ACS Publications
Introduction The nitrogen mustard group has been incorporated into many organic molecules possessing varying types of physiological activity. 2-4 We decided to utilize the substituted …
Number of citations: 53 pubs.acs.org
J Xiao, Y Huang, Z Song, W Feng - RSC advances, 2015 - pubs.rsc.org
… just 45% from 7-chloro-2-methylquinoline and the procedure is … Initially, the reaction of 7-chloro-2-methylquinoline (1a) with … , we found that 7-chloro-2-methylquinoline, formaldehyde …
Number of citations: 12 pubs.rsc.org
RK Preston, RM Peck, ER Breuninger… - Journal of Medicinal …, 1964 - ACS Publications
The exceptional antitumor and mutagenic activities displayed by a quinacrine derivative of a monofunctional nitrogen mustard, 2-methoxy-6-chloro-9-[3-(ethyl-2-chloroethyl) …
Number of citations: 37 pubs.acs.org
J Chen, K Wen, Y Wu, J Deng, H Chen, X Yao… - …, 2021 - Wiley Online Library
… 7-Fluoro-2-methylquinoline, 7-chloro-2-methylquinoline, 8-chloro-2-methylquinoline and 2,4-dimethylquinoline were also viable substrates, affording 3 ai–3 al in 72–88 % yields. 1-…
H Kusama, H Sugihara - Journal of computational chemistry, 2005 - Wiley Online Library
The monomer and intermolecular charge‐transfer complexes of 13 different quinoline derivatives with diiodine were studied using ab initio molecular orbital (MO) and density functional …
Number of citations: 18 onlinelibrary.wiley.com

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